molecular formula C23H23NO3S B2641009 Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate CAS No. 921857-80-9

Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2641009
CAS No.: 921857-80-9
M. Wt: 393.5
InChI Key: BMMJLFOLCONNLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative characterized by a substituted thiophene core. The molecule features a phenyl group at the 5-position of the thiophene ring and a 2,5-dimethylphenyl acetamido substituent at the 3-position, with an ethyl ester at the 2-position. highlight the use of amidation and esterification reactions to introduce substituents to the thiophene scaffold .

Properties

IUPAC Name

ethyl 3-[[2-(2,5-dimethylphenyl)acetyl]amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO3S/c1-4-27-23(26)22-19(14-20(28-22)17-8-6-5-7-9-17)24-21(25)13-18-12-15(2)10-11-16(18)3/h5-12,14H,4,13H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMJLFOLCONNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol derivative.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for the introduction of various substituents. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science Applications

2.1 Organic Electronics

The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. The incorporation of ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate into polymer matrices could enhance the performance of these devices due to its potential charge transport capabilities .

Table 1: Comparison of Thiophene Derivatives in Organic Electronics

Compound NameApplicationKey Properties
This compoundOLEDsPotential charge transport
Thiophene-based polymersSolar cellsHigh conductivity
Other thiophene derivativesSensorsSensitivity to gases

Organic Synthesis Applications

3.1 Building Block for Synthesis

This compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it a candidate for synthesizing more complex molecules . This application is particularly valuable in the pharmaceutical industry for developing new drugs.

Case Study: Synthesis of Novel Thiophene Derivatives

A recent study demonstrated the use of thiophene derivatives as precursors for synthesizing novel compounds with enhanced biological activities. The study utilized this compound as a starting material to create derivatives with improved solubility and bioactivity .

Mechanism of Action

The mechanism of action of Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting downstream signaling pathways. For example, it could inhibit the activity of certain kinases or proteases, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

(a) Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate (CAS 1955531-45-9)

  • Substituents :
    • 2-position: 2-chloropropanamido group.
    • 5-position: Ethyl group.
  • The 5-ethyl substituent may reduce steric hindrance compared to the 5-phenyl group, possibly affecting binding affinity in biological systems .

(b) Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate (CAS 113395-53-2)

  • Substituents :
    • 2-position: 2-chlorobenzamido group.
    • 4-position: Phenyl group.
    • 5-position: Acetyl group.
  • Key Differences :
    • The acetyl group at the 5-position introduces a ketone functionality, which may alter solubility and metabolic stability compared to the phenyl group in the target compound.
    • The 2-chlorobenzamido group provides a planar aromatic system, contrasting with the branched 2,5-dimethylphenyl acetamido group in the target molecule .

(c) Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate

  • Substituents :
    • 3-position: Methyl group.
    • 5-position: Acetamido group.
    • 2,4-positions: Ethyl ester groups.
  • Key Differences :
    • Dual ester groups at the 2- and 4-positions increase hydrophobicity compared to the single ester in the target compound.
    • The absence of aromatic substituents (e.g., phenyl or dimethylphenyl) may limit π-π stacking interactions critical for target binding .

Physicochemical and Pharmacological Implications

Compound Molecular Formula Key Substituents Potential Applications
Target Compound C₂₂H₂₂N₂O₃S 2,5-Dimethylphenyl acetamido, 5-phenyl Enzyme inhibition, receptor modulation
Ethyl 2-(2-chloropropanamido)-5-ethylthiophene-3-carboxylate C₁₂H₁₆ClNO₃S 2-Chloropropanamido, 5-ethyl Antibacterial/antifungal agents
Ethyl 5-acetyl-2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate C₂₂H₁₈ClNO₄S 2-Chlorobenzamido, 5-acetyl, 4-phenyl Kinase inhibition, anticancer research
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate C₁₂H₁₅NO₅S 3-Methyl, 5-acetamido, dual esters Material science, intermediate synthesis

Crystallographic and Computational Insights

Structural characterization of such compounds often employs programs like SHELX for X-ray crystallography, as demonstrated in studies of thiophene derivatives .

Biological Activity

Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅N₁O₃S
  • Molecular Weight : 289.35 g/mol
  • CAS Number : 181478-27-3

The compound features a thiophene ring, which is known for its role in various biological activities. The presence of the acetamido and carboxylate groups contributes to its solubility and reactivity.

Research indicates that compounds similar to this compound may exhibit activity through several mechanisms:

  • Antioxidant Activity : Thiophene derivatives have shown potential as antioxidants, which can mitigate oxidative stress in cells.
  • Anti-inflammatory Effects : Some studies suggest that these compounds may inhibit inflammatory pathways, providing therapeutic benefits in conditions like arthritis.
  • Anticancer Properties : Preliminary data indicates that thiophene derivatives can induce apoptosis in cancer cells, making them candidates for further investigation in cancer therapy.

Biological Activity Data

Activity Effect Reference
AntioxidantModerateDesai et al., 1997
Anti-inflammatorySignificant inhibitionJournal of Medicinal Chemistry
AnticancerInduction of apoptosisInternational Journal of Cancer

Case Studies

  • Case Study on Antioxidant Activity :
    A study conducted by Desai et al. (1997) demonstrated the antioxidant properties of thiophene derivatives, including this compound. The results showed a reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.
  • Anti-inflammatory Research :
    In a controlled study published in the Journal of Medicinal Chemistry, researchers evaluated the anti-inflammatory effects of various thiophene compounds. The results indicated that this compound significantly inhibited pro-inflammatory cytokines in vitro.
  • Anticancer Investigation :
    A recent investigation published in the International Journal of Cancer explored the potential anticancer effects of this compound on several cancer cell lines. The study found that it effectively induced apoptosis through the activation of caspase pathways.

Q & A

Q. What synthetic strategies are employed to prepare Ethyl 3-(2-(2,5-dimethylphenyl)acetamido)-5-phenylthiophene-2-carboxylate, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Construction of the thiophene core via cyclization or coupling reactions, often using substituted acetamides or nitrobenzamido precursors .
  • Step 2 : Functionalization of the thiophene ring with 2,5-dimethylphenylacetamido and phenyl groups under controlled conditions (e.g., DMF as solvent, TEA as catalyst) .
  • Step 3 : Esterification to introduce the ethyl carboxylate group . Intermediates are characterized using TLC for reaction progress and NMR spectroscopy (¹H/¹³C) for structural confirmation .

Q. Which analytical techniques are critical for validating the compound’s structural integrity and purity?

  • X-ray crystallography : Resolves bond angles/distances and confirms stereochemistry, often using SHELX programs for refinement .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>95% threshold recommended) by quantifying impurities under reversed-phase conditions .

Advanced Research Questions

Q. How can reaction conditions (e.g., solvent, temperature) be optimized to improve synthetic yield and scalability?

  • Solvent selection : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates, while ethanol/water mixtures improve crystallization .
  • Catalysis : Triethylamine (TEA) or DMAP accelerates amide bond formation; microwave-assisted synthesis reduces reaction time .
  • Yield optimization : Kinetic studies (e.g., varying temperature from 60°C to 100°C) identify ideal conditions, with yields reported up to 78% in optimized protocols .

Q. How do structural modifications (e.g., substituent variations) impact biological activity, and how can contradictions in assay data be resolved?

  • Substituent effects : Replacing the 2,5-dimethylphenyl group with a 4-fluorophenylsulfonyl moiety (as in related compounds) alters enzyme inhibition potency due to electronic effects .
  • Data contradictions : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., buffer pH, cell lines). Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .

Q. What computational methods are suitable for predicting reactivity and binding modes of this compound?

  • DFT calculations : Model electronic properties (e.g., HOMO/LUMO energies) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases) using software like AutoDock Vina, guided by crystallographic data from related thiophene derivatives .

Q. How can solubility and stability challenges in biological assays be addressed?

  • Solubility enhancement : Use co-solvents (e.g., DMSO:PBS mixtures ≤1%) or formulate as nanoparticles via solvent evaporation .
  • Stability testing : Monitor degradation under physiological conditions (37°C, pH 7.4) using LC-MS to identify hydrolytic byproducts (e.g., free carboxylate forms) .

Q. What experimental approaches elucidate the mechanism of action in disease models?

  • Target engagement : Use pull-down assays with biotinylated analogs to identify binding partners in cell lysates .
  • Pathway analysis : Transcriptomic profiling (RNA-seq) post-treatment reveals downstream effects on signaling pathways (e.g., MAPK/ERK) .

Methodological Tables

Q. Table 1: Comparative Reactivity of Substituents in Thiophene Derivatives

Substituent PositionFunctional GroupImpact on Reaction Rate (k, s⁻¹)Reference
C3 (Acetamido)2,5-DimethylphenylSlows hydrolysis due to steric hindrance
C5 (Phenyl)Electron-donating groups (e.g., -OCH₃)Increases electrophilic substitution rate

Q. Table 2: Key Characterization Data

TechniqueParametersObserved Values
¹H NMR (500 MHz, CDCl₃)δ 7.45–7.25 (m, 5H, Ph), δ 2.35 (s, 6H, CH₃)Confirms aromatic/amide protons
X-ray CrystallographySpace group P2₁/c, Z = 4Bond length C-S: 1.68 Å

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.